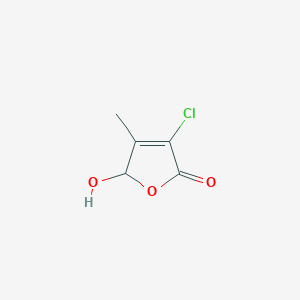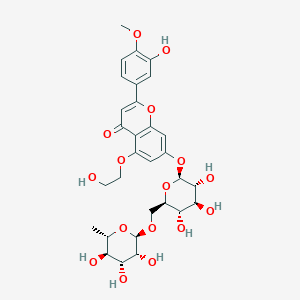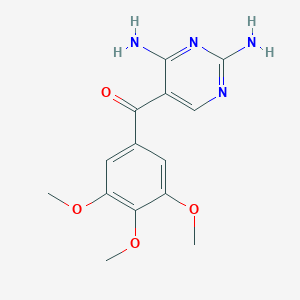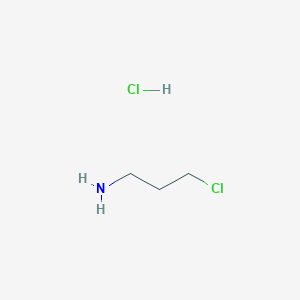
Isomaltotetraose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isomaltotetraose is a type of carbohydrate that is used for pharmaceutical testing . It is one of the isomalto-oligosaccharides (IMO), which are the main end products of DexKQ hydrolysis .
Synthesis Analysis
Isomaltotetraose can be synthesized from ethyl 2,3,4-tri-O-benzyl-1-thio-α-d-glucopyranoside (II-1). This compound is converted into a p-nitrobenzoyl derivative (I-1), which is then brominated to give the bromide (III-1). III-1 is condensed with II-1 in nitromethane in the presence of 2,6-lutidine to give ethyl 2,2′,3,3′,4,4′-hexa-O-benzyl-6′-O-p-nitrobenzoyl-1-thio-α-isomaltoside (I-2) in 92% yield .Molecular Structure Analysis
The empirical formula of Isomaltotetraose is C24H42O21 . Its molecular weight is 666.58 .Chemical Reactions Analysis
Isomaltotetraose is produced from high maltose syrup by treatment with transglucosidase . For dextranases from Chaetomium sp., Penicillium sp., and Bacteroides thetaiotaomicron, isomaltose is the end product of the hydrolysis from linear dextrans .It is a solid at room temperature and should be stored at temperatures below 0°C .
科学的研究の応用
Enzyme Immobilization and Reusability
Isomaltotetraose is a product of dextranase activity, an enzyme that hydrolyzes straight-chain α-1,6-glycosidic bonds. Research has shown that when dextranase is immobilized on nanoparticles like nano-TiO2, it enhances the enzyme’s reusability and alters its hydrolysate properties . The immobilized dextranase produces hydrolysates consisting mainly of isomaltotriose and isomaltotetraose, with the latter reaching levels greater than 78.69% after 30 minutes of enzymatic digestion . This application is significant in biotechnology for sugar production and drug synthesis.
Synthesis of Oligosaccharides
Isomaltotetraose can be synthesized through a series of chemical reactions involving blocked glycosides. These processes include bromolysis, hydrolysis, methanolysis, and hydrogenolysis, which ultimately yield isomaltotetraose . This method is crucial for creating specific oligosaccharides used in various biochemical applications, including research and development of new pharmaceuticals.
将来の方向性
作用機序
Target of Action
Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.
Mode of Action
Isomaltotetraose interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.
Result of Action
The primary molecular effect of isomaltotetraose’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.
特性
| { "Design of Synthesis Pathway": "The synthesis of Isomaltotetraose can be achieved through the use of enzymatic reactions. The enzyme, amylosucrase, can be used to polymerize sucrose into Isomaltotetraose. This method is preferred over chemical synthesis due to its high selectivity and yield.", "Starting Materials": [ "Sucrose", "Amylosucrase enzyme" ], "Reaction": [ "Mix sucrose and amylosucrase enzyme in a reaction vessel", "Incubate mixture at a specific temperature and pH for a specific amount of time", "Isomaltotetraose will be synthesized through the enzymatic polymerization of sucrose", "Purify the Isomaltotetraose product using various techniques such as chromatography or crystallization" ] } | |
CAS番号 |
35997-20-7 |
製品名 |
Isomaltotetraose |
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChIキー |
DFKPJBWUFOESDV-KGUZVYKUSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
その他のCAS番号 |
104723-76-4 |
同義語 |
O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |
製品の起源 |
United States |
Q & A
Q1: What is isomaltotetraose?
A1: Isomaltotetraose is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.
Q2: How is isomaltotetraose produced?
A2: Isomaltotetraose can be produced through several methods, including:
- Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce isomaltotetraose as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes isomaltotetraose from dextran. []
- Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of isomaltotetraose from other oligosaccharides like maltose or panose. []
- Chemical synthesis: Isomaltotetraose can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []
Q3: What are the main applications of isomaltotetraose?
A3: Isomaltotetraose, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including isomaltotetraose, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]
Q4: How does the structure of isomaltotetraose relate to its activity?
A4: The α-(1→6) glycosidic linkages in isomaltotetraose are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows isomaltotetraose to reach the colon intact, where it can be utilized by beneficial gut bacteria.
Q5: Are there any known enzymes that specifically target isomaltotetraose?
A5: Yes, certain dextranases exhibit a high affinity for isomaltotetraose. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including isomaltotetraose. []
Q6: Can the production of isomaltotetraose be optimized?
A6: Research shows that manipulating the enzyme source and reaction conditions can optimize isomaltotetraose production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in isomaltotetraose yield compared to free enzyme. []
Q7: What are the analytical methods used to identify and quantify isomaltotetraose?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of isomaltotetraose in complex mixtures. [, ]
Q8: How does isomaltotetraose interact with dextran-binding domains?
A8: Studies using X-ray crystallography have provided insights into the interaction between isomaltotetraose and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for isomaltotetraose within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]
Q9: Can isomaltotetraose be used in the study of antibody-antigen interactions?
A9: Yes, isomaltotetraose conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.
Q10: What is the role of isomaltotetraose in understanding the mechanisms of dextran elongation?
A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed isomaltotetraose as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.
Q11: Has isomaltotetraose been investigated for potential applications beyond prebiotics?
A11: While the prebiotic potential of isomaltotetraose has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing isomaltotetraose showed promising results in inhibiting the formation of dental plaque. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















